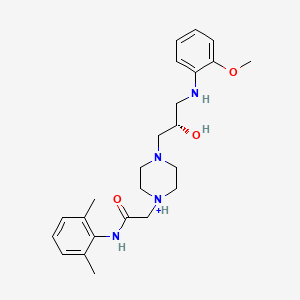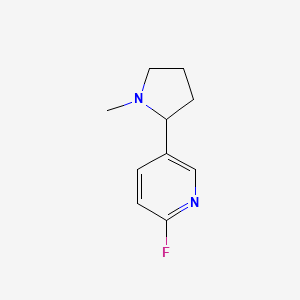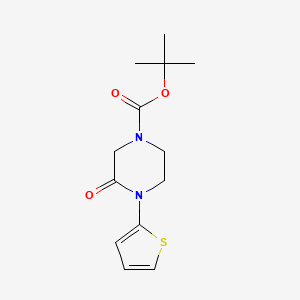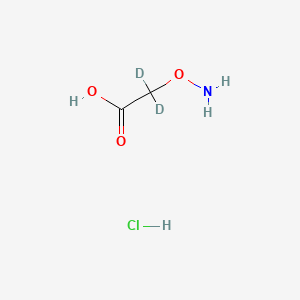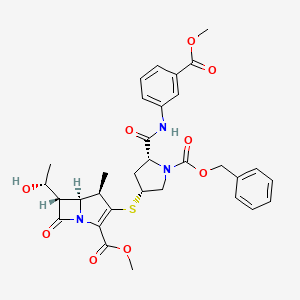
Ertapenem N-Carboxybenzyl Dimethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ertapenem N-Carboxybenzyl Dimethyl Ester is a derivative of the carbapenem antibiotic, Ertapenem. It is a synthetic compound with the molecular formula C32H35N3O9S and a molecular weight of 637.7 g/mol
Vorbereitungsmethoden
The synthesis of Ertapenem N-Carboxybenzyl Dimethyl Ester involves several steps, starting from the core structure of Ertapenem. The process typically includes the esterification of the carboxylic acid group with benzyl alcohol and dimethyl sulfate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ertapenem N-Carboxybenzyl Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Ertapenem N-Carboxybenzyl Dimethyl Ester has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of carbapenem derivatives, providing insights into their chemical behavior.
Biology: The compound is used in biological studies to understand its interaction with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Research on this compound helps in the development of new antibiotics and understanding the mechanisms of drug resistance.
Industry: It is used in the pharmaceutical industry for the development and testing of new drug formulations.
Wirkmechanismus
The mechanism of action of Ertapenem N-Carboxybenzyl Dimethyl Ester involves its interaction with bacterial cell wall synthesis enzymes. The compound binds to penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Ertapenem N-Carboxybenzyl Dimethyl Ester can be compared with other carbapenem derivatives such as:
Imipenem: Another carbapenem antibiotic with a broader spectrum of activity but less stability against certain beta-lactamases.
Meropenem: Known for its effectiveness against a wide range of bacteria, including Pseudomonas aeruginosa, but requires more frequent dosing.
Doripenem: Similar to Meropenem but with slightly different pharmacokinetic properties.
This compound is unique due to its specific esterification, which may influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C32H35N3O9S |
|---|---|
Molekulargewicht |
637.7 g/mol |
IUPAC-Name |
methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3R,5R)-5-[(3-methoxycarbonylphenyl)carbamoyl]-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N3O9S/c1-17-25-24(18(2)36)29(38)35(25)26(31(40)43-4)27(17)45-22-14-23(28(37)33-21-12-8-11-20(13-21)30(39)42-3)34(15-22)32(41)44-16-19-9-6-5-7-10-19/h5-13,17-18,22-25,36H,14-16H2,1-4H3,(H,33,37)/t17-,18-,22-,23-,24-,25-/m1/s1 |
InChI-Schlüssel |
AGNVMNVFODYCEG-NPXKOTSJSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3C[C@@H](N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)[C@@H](C)O |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC)C(=O)OC)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


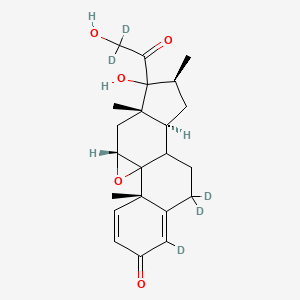
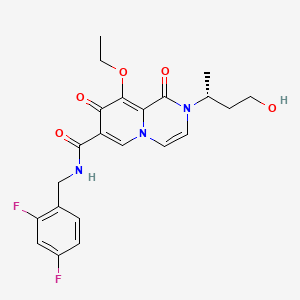
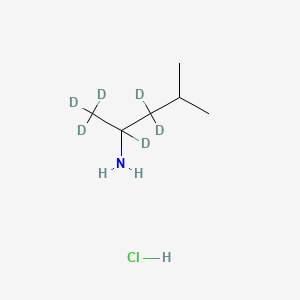

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
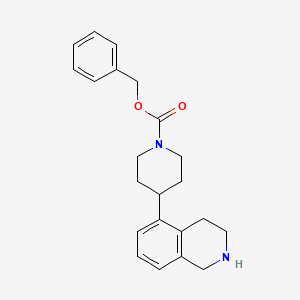
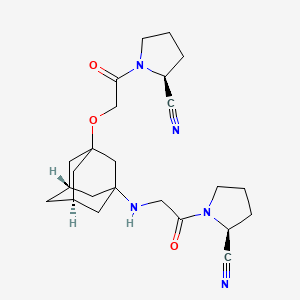
![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)

![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)
